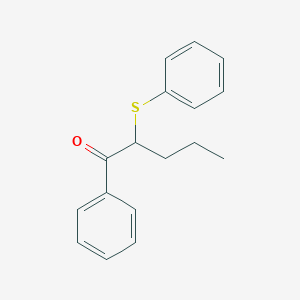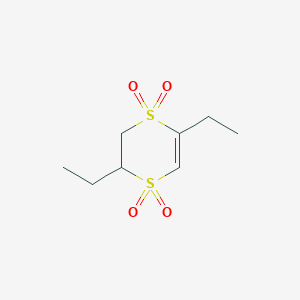![molecular formula C17H36OSi2 B14606649 Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane CAS No. 61077-64-3](/img/structure/B14606649.png)
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is an organosilicon compound characterized by the presence of trimethylsilyl groups and a long alkyne chain. This compound is notable for its applications in organic synthesis, particularly in the modification of molecules to enhance their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane typically involves the reaction of an alkyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Alkyne+Trimethylsilyl chloride→Trimethyl3-[(trimethylsilyl)oxy]undec-1-yn-1-ylsilane
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Alkanes or alkenes.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane has diverse applications in scientific research:
Chemistry: Used as a protecting group for sensitive functional groups during complex organic syntheses.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, enhance the solubility of compounds, and protect sensitive functional groups during chemical reactions. The pathways involved include the formation of stable siloxane bonds and the modulation of molecular reactivity through steric and electronic effects.
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used for similar protective purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Another reagent used for silylation reactions.
Trimethylsilyl acetylene: A related compound with applications in organic synthesis.
Uniqueness: Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane is unique due to its long alkyne chain, which provides additional reactivity and versatility in chemical modifications. This distinguishes it from other trimethylsilyl compounds that may have shorter chains or different functional groups.
Propiedades
Número CAS |
61077-64-3 |
|---|---|
Fórmula molecular |
C17H36OSi2 |
Peso molecular |
312.6 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylsilyloxyundec-1-ynyl)silane |
InChI |
InChI=1S/C17H36OSi2/c1-8-9-10-11-12-13-14-17(18-20(5,6)7)15-16-19(2,3)4/h17H,8-14H2,1-7H3 |
Clave InChI |
XYERPWLCBGOMPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C#C[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



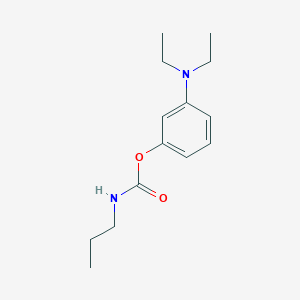
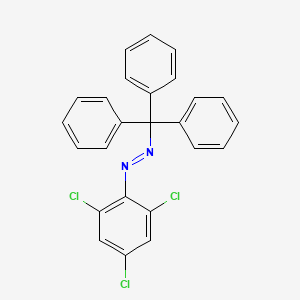
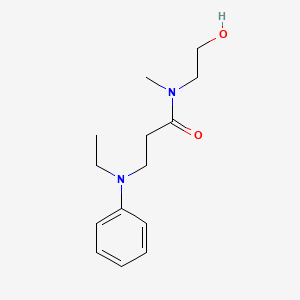
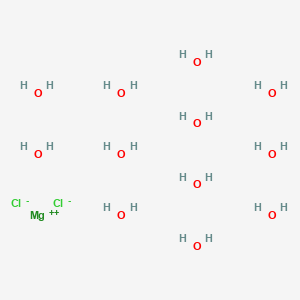
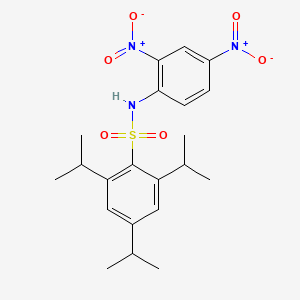

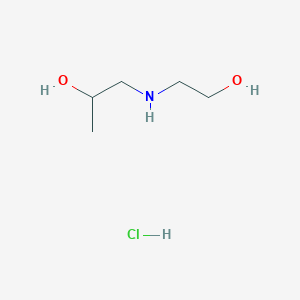
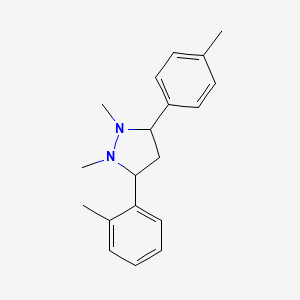
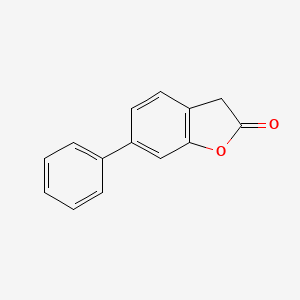
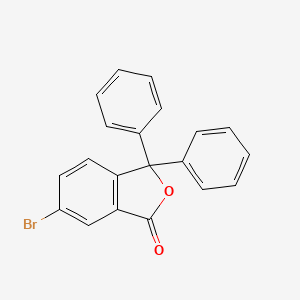
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
